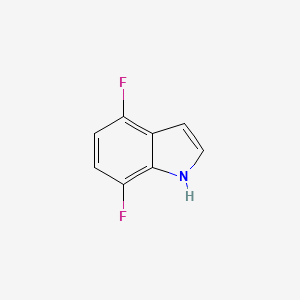

4,7-difluoro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDUAQYBARJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381101 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-55-2 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,7-difluoro-1H-indole (CAS 247564-55-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in public scientific literature, this guide also includes information on the synthesis and properties of closely related fluoroindole analogues to provide a valuable comparative context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 247564-55-2 | - |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [2] |

| Monoisotopic Mass | 153.039 Da | [1] |

| Predicted XlogP | 2.2 | [1] |

Synthesis of Fluorinated Indoles: A General Perspective

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, the synthesis of fluorinated indoles is a significant area of research in organic chemistry.[3][4] Generally, these syntheses can be approached in two main ways: by constructing the indole ring from fluorinated precursors or by direct fluorination of a pre-formed indole scaffold.

Several modern synthetic methods for fluorinated indoles have been developed, including metal-free approaches. One such method involves the oxidative dearomatization of anilines with hexafluoroacetylacetone to produce 2-trifluoromethyl NH-indole products.[4] Another strategy involves the treatment of 3-substituted indoles with electrophilic fluorinating agents like Selectfluor to yield 3-fluorooxindoles.[5] While these methods do not directly yield this compound, they illustrate the types of chemical transformations that could be adapted for its synthesis. A potential synthetic workflow for related fluorinated indoles is outlined below.

References

- 1. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-difluoro-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines available information with predicted values to offer a thorough profile. It includes details on its molecular structure, physicochemical parameters, and general synthetic and analytical considerations.

Core Physicochemical Properties

The introduction of fluorine atoms into the indole scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | - |

| Molecular Weight | 153.13 g/mol | [1] |

| CAS Number | 247564-55-2 | [1] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted pKa | Not available | - |

| Predicted logP | Not available | - |

| Predicted Solubility | Not available | - |

Synthesis and Spectroscopic Characterization

The synthesis of fluorinated indoles can be achieved through various established methods, with the Fischer indole synthesis being a prominent example.[2][3]

General Synthetic Approach: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, the logical starting materials would be (2,5-difluorophenyl)hydrazine and a suitable two-carbon synthon that can cyclize to form the pyrrole ring.

Experimental Workflow: Conceptual Fischer Indole Synthesis of this compound

Caption: Conceptual workflow for the Fischer indole synthesis of this compound.

A detailed experimental protocol for a related compound, 4-halo-1H-indoles, involves a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization from 2,3-dihalophenol derivatives.[4]

Spectroscopic Analysis

The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the indole ring, with coupling patterns influenced by the fluorine atoms. The N-H proton will likely appear as a broad singlet. |

| ¹³C NMR | Carbon signals for the indole core, with the carbons directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at the 4- and 7-positions. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₅F₂N. |

A general workflow for the spectroscopic analysis of a synthesized indole derivative is outlined below.

Experimental Workflow: Spectroscopic Analysis of a Synthesized Indole Derivative

Caption: General workflow for the purification and spectroscopic characterization of a synthesized indole derivative.

Biological Significance and Potential Applications

While specific signaling pathways involving this compound are not yet elucidated in the literature, the broader class of fluorinated indoles has garnered significant attention in drug discovery for a variety of therapeutic areas. The incorporation of fluorine can enhance metabolic stability and receptor binding affinity.[5][6]

Indole derivatives are known to interact with a wide range of biological targets, including:

-

Receptors: Serotonin (5-HT) receptors are a common target for indole-containing drugs, particularly in the treatment of migraines and psychiatric disorders.[5]

-

Enzymes: Fluorinated indoles have been investigated as inhibitors of various enzymes, including kinases, which are crucial in cancer signaling pathways.[5]

-

Antimicrobial and Antiviral Targets: The indole nucleus is a scaffold for compounds with demonstrated antifungal, antibacterial, and antiviral activities.[7]

Logical Relationship: From Fluorinated Indole to Biological Activity

Caption: The influence of fluorination on the therapeutic potential of the indole scaffold.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. This guide consolidates the currently available information and provides a framework for its synthesis and characterization. Further experimental investigation is crucial to fully elucidate its physicochemical properties and to explore its potential in modulating biological pathways for the development of novel therapeutics. The strategic placement of fluorine atoms on the indole ring suggests that this compound could offer advantages in terms of metabolic stability and target engagement, making it a high-priority candidate for further research.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 1H-indole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,7-difluoro-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, proposes a viable synthetic route based on the Fischer indole synthesis, and explores its potential biological activities, with a focus on antifungal applications, drawing parallels with structurally related indole derivatives. Detailed experimental protocols for its synthesis and potential antifungal screening are provided, alongside spectroscopic characterization methods. Visual diagrams illustrating the synthetic workflow and a plausible mechanism of antifungal action are included to facilitate understanding.

Core Molecular Properties

This compound is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| Appearance | White to yellowish solid (predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (predicted) |

Synthesis of this compound

A robust and widely used method for the synthesis of indole cores is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound can be envisioned via the Fischer indole synthesis starting from (2,5-difluorophenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde, which would yield the desired product.

Experimental Protocol: Fischer Indole Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on the Fischer indole synthesis.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add acetaldehyde (1.1 eq) dropwise to the solution while stirring.

-

The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture containing the phenylhydrazone, add an acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for several hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton of the indole ring. The fluorine atoms will cause splitting of the adjacent proton signals. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole core. The carbons directly bonded to fluorine will show characteristic splitting (¹JCF). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 153.13). |

| FT-IR | Characteristic absorption bands for the N-H stretching, C-H aromatic stretching, and C-F stretching vibrations. |

Potential Biological Activity: Antifungal Properties

While specific studies on the biological activity of this compound are not extensively reported, the indole scaffold is a common feature in many compounds with potent antifungal properties. For instance, derivatives of 1H-indole-4,7-dione have shown good antifungal activity against various fungal strains. The presence of fluorine atoms in the molecule could enhance its antifungal potency and improve its pharmacokinetic profile.

Plausible Mechanism of Antifungal Action

A common mechanism of action for azole antifungal drugs is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. It is plausible that this compound could act via a similar mechanism.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal activity of this compound, a standard broth microdilution assay can be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a standard concentration (e.g., 0.5 McFarland).

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Include positive (fungus without drug) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength.

-

Conclusion

This compound is a fluorinated indole derivative with potential for further investigation in drug discovery. This guide has provided its key molecular characteristics, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential antifungal activity based on the properties of related compounds. The provided protocols for synthesis and biological evaluation can serve as a foundation for researchers and scientists to explore the therapeutic potential of this and other novel fluorinated indole compounds. Further studies are warranted to confirm its biological activity and elucidate its precise mechanism of action.

References

- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 2. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,7-difluoro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-difluoro-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methodologies for related indole derivatives.

Introduction

This compound is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore essential for the unambiguous identification and quality control of this compound in research and development settings. This guide outlines the key spectroscopic techniques used for the structural elucidation of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.2 - 7.4 | t | ~2.5 |

| H3 | 6.5 - 6.7 | t | ~2.5 |

| H5 | 6.8 - 7.0 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, 4.0 |

| H6 | 6.9 - 7.1 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, 4.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J(C,F)) |

| C2 | 120 - 125 | s |

| C3 | 100 - 105 | s |

| C3a | 125 - 130 | d, J ≈ 5-10 Hz |

| C4 | 150 - 155 | d, J ≈ 240-250 Hz |

| C5 | 110 - 115 | dd, J ≈ 20-25, 5-10 Hz |

| C6 | 115 - 120 | dd, J ≈ 20-25, 5-10 Hz |

| C7 | 150 - 155 | d, J ≈ 240-250 Hz |

| C7a | 120 - 125 | d, J ≈ 5-10 Hz |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F4 | -130 to -140 | d |

| F7 | -130 to -140 | d |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions |

| Electron Ionization (EI) | 153 | Loss of HCN, F |

| Electrospray Ionization (ESI) | 154 | - |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent will depend on the sample's solubility.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the coupling patterns to deduce the connectivity of the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C-F stretch, aromatic C=C stretches).

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (LC-MS with ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatograph (LC).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for indole derivatives.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

LC Method: A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) can be used to introduce the sample.

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Compare the measured accurate mass with the calculated theoretical mass for the elemental formula C₈H₆F₂N⁺ to confirm the molecular formula.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic validation of an organic compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation and quality control, it is imperative to acquire and interpret a full set of experimental data as outlined in the provided protocols.

The Ascendant Role of Difluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the indole nucleus holds a privileged position, forming the core of numerous natural products and synthetic drugs. The introduction of difluoro substituents to this versatile framework has unlocked new avenues for therapeutic intervention, yielding compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of difluorinated indole derivatives, with a focus on their anticancer, antiviral, and enzyme-inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity of Difluorinated Indole Derivatives

Difluorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. The introduction of difluoro groups can significantly enhance the antiproliferative activity of the parent indole molecule through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative difluorinated indole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Derivative 1 | MCF-7 (Breast) | 1.2 ± 0.02 | [1] |

| MDA-MB-231 (Breast) | 13 - 19 | [2] | |

| A549 (Lung) | 0.21 | [3] | |

| HCT-116 (Colon) | 11.99 ± 1.62 | [2] | |

| HeLa (Cervical) | 0.32 | [3] | |

| Indole-Derivative 2 | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [2] |

| HepG2 (Hepatocarcinoma) | - | ||

| 5-Fluoroindole-Derivative 3 | WT HIV Integrase | 0.5 | [4] |

| Indole-Chalcone Derivative 4 | NCI-60 Panel | < 0.004 | [2] |

| Indole-Thiophene Derivative 5 | HT29 (Colon) | nanomolar range | [2] |

| HepG2 (Hepatocarcinoma) | nanomolar range | [2] | |

| Indole-Derivative 6 (4f) | HeLa (Cervical) | 17.71 | [5] |

| MCF-7 (Breast) | 19.92 | [5] |

Key Signaling Pathways in Anticancer Activity

Difluorinated indole derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. A key pathway implicated is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer.[6][7]

Antiviral Activity of Difluorinated Indole Derivatives

The antiviral potential of difluorinated indole derivatives has been demonstrated against a variety of viruses, including human immunodeficiency virus (HIV) and influenza virus.[4][8] The fluorine atoms can enhance binding affinity to viral enzymes and improve metabolic stability, leading to more potent and durable antiviral effects.

Quantitative Analysis of Antiviral Activity

The following table presents the antiviral efficacy of selected difluorinated indole derivatives, expressed as half-maximal effective concentration (EC50) or IC50 values.

| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |

| Fluoro N-benzyl-substituted indole 48 | HIV-1 (WT) | Integrase Inhibition | 0.2 (IC50) | [4] |

| HIV-1 (G140S mutant) | Integrase Inhibition | 0.2 (IC50) | [4] | |

| HIV-1 (Y143R mutant) | Integrase Inhibition | 0.37 (IC50) | [4] | |

| 5-Fluoroindole scaffold 49 | HIV-1 (WT) | Integrase Inhibition | 0.5 (IC50) | [4] |

| C-6 fluoro derivative 32 | HCV | Replicon Assay | 0.09 (EC50) | [4] |

| Indole-2-carboxylate 14f | Influenza A | CPE Inhibition | 7.53 (IC50) | [8] |

| Indole-2-carboxylate 8f | Coxsackie B3 | CPE Inhibition | 7.18 (IC50) | [8] |

Mechanism of Antiviral Action

The antiviral mechanisms of difluorinated indole derivatives are diverse and target-specific. For instance, in HIV, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors, preventing viral replication.[4][9] Against influenza, they may inhibit viral entry and fusion with the host cell membrane.[9]

Enzyme Inhibition by Difluorinated Indole Derivatives

Difluorinated indoles have been shown to be potent inhibitors of various enzymes implicated in disease pathogenesis. The high electronegativity of fluorine can lead to stronger interactions with enzyme active sites, resulting in enhanced inhibitory activity.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of difluorinated indole derivatives against specific enzymes is summarized below.

| Compound ID | Enzyme Target | Inhibition Parameter | Value | Reference |

| Indole-2-carboxylic acid derivative | IDO1/TDO | - | - | [2] |

| Indole derivative 28 | Tubulin Polymerization | % Inhibition | 46% | [2] |

| Benzimidazole-indole derivative 8 | Tubulin Polymerization | IC50 | 2.52 µM | [2] |

| Quinoline-indole derivative 13 | Tubulin Polymerization | IC50 | 2.09 µM | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of difluorinated indole derivatives are crucial for reproducible research.

General Synthesis of 3,3-Difluoroindolin-2-ols

A common method for the synthesis of 3,3-difluoroindolin-2-ols involves the electrophilic fluorination of substituted indoles.[10][11]

Materials:

-

Substituted indole

-

Selectfluor®

-

Acetonitrile

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the substituted indole in a mixture of acetonitrile and water.

-

Add Selectfluor® portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

-

Prepare serial dilutions of the difluorinated indole derivatives in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[1]

-

Incubate the plate for 48-72 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the effect of compounds on the cell cycle distribution of a cell population.[1][13][14][15][16]

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the difluorinated indole derivative for 24 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.[1]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1]

-

Store the fixed cells at -20°C for at least 2 hours.[1]

-

Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A.[1]

-

Incubate in the dark for 30 minutes at room temperature.[1]

-

Analyze the cell cycle distribution using a flow cytometer.[1]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[5][17][18]

Procedure:

-

Treat cells with the difluorinated indole derivative at various concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

Difluorinated indole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of difluoro moieties has consistently demonstrated the ability to enhance biological activity and improve drug-like properties. The data and protocols presented in this technical guide serve as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of novel difluorinated indole-based therapeutics. Future research should continue to explore the vast chemical space of difluorinated indoles, elucidate their precise mechanisms of action, and advance the most promising candidates through preclinical and clinical development. The continued investigation of these remarkable compounds holds the promise of delivering next-generation therapies for cancer, viral infections, and other debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. benchchem.com [benchchem.com]

- 18. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine in Modifying Indole Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles that fluorine plays in modulating the bioactivity of indole-containing compounds. By altering physicochemical properties, metabolic stability, and receptor interactions, fluorination offers a powerful tool for optimizing drug candidates. This document delves into the quantitative impact of fluorination on bioactivity, provides detailed experimental methodologies, and visualizes key concepts to aid researchers in the design and development of novel fluorinated indole-based therapeutics.

Enhancing Metabolic Stability

One of the most well-established applications of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions on the indole ring, chemists can block or slow down metabolic degradation, leading to an extended half-life and improved bioavailability.[1]

Quantitative Impact on Metabolic Stability

The following table summarizes preclinical data from studies comparing the metabolic stability of fluorinated versus non-fluorinated indole analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | |

| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | |

| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 |

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled liver microsomes (human or other species)

-

Test compound and positive control compounds (high and low clearance)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

-

Thaw the pooled liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

-

Add the test compound to the wells to initiate the pre-incubation.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each well.

-

Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1][2]

-

Experimental workflow for an in vitro microsomal stability assay.

Modulation of Physicochemical Properties and Receptor Binding

Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, significantly influencing a molecule's physicochemical properties. These modifications can have profound effects on a compound's binding affinity to its biological target.

Impact on Lipophilicity and pKa

The introduction of fluorine can alter the lipophilicity (logP) and acidity/basicity (pKa) of an indole derivative. These changes can affect membrane permeability, solubility, and the ionization state of the molecule at physiological pH, all of which are critical for drug absorption, distribution, and target engagement.[3]

Quantitative Impact on Receptor Binding Affinity

The following tables showcase how fluorination can modulate the binding affinity and potency of indole derivatives at various receptors.

Table 2.1: Cannabinoid Receptor (CB1 and CB2) Agonist Activity [4][5]

| Compound | Description | CB1 EC50 (nM) | CB2 EC50 (nM) |

| JWH-018 | Non-fluorinated | 9.0 | 2.9 |

| AM-2201 | Fluorinated analog of JWH-018 | 2.8 | 6.5 |

| UR-144 | Non-fluorinated | 1959 | 206 |

| XLR-11 | Fluorinated analog of UR-144 | 487 | 102 |

EC50 values were determined using a FLIPR membrane potential assay.

Table 2.2: GPR44 (Prostaglandin D2 Receptor) Antagonist Activity [6]

| Compound | Description | GPR44 IC50 (nM) |

| Compound 28 | Non-fluorinated 3-thioaryl indole | 1.6 |

| Compound 29 | Fluorinated analog of Compound 28 | 1.3 |

IC50 values were determined through a [3H]PGD2 displacement assay.

Experimental Protocol: FLIPR Membrane Potential Assay for Cannabinoid Receptor Agonists

This protocol describes a common method for assessing the functional activity of cannabinoid receptor agonists by measuring changes in cell membrane potential.

Objective: To determine the EC50 values of test compounds at CB1 and CB2 receptors.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., AtT-20 or CHO cells)

-

FLIPR Membrane Potential Assay Kit (containing a fluorescent dye)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Test compounds and a reference agonist (e.g., CP 55,940)

-

96- or 384-well black-walled, clear-bottom cell culture plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating:

-

Plate the CB1- or CB2-expressing cells in the microplates and incubate overnight to allow for adherence and formation of a monolayer.

-

-

Dye Loading:

-

Prepare the fluorescent dye solution according to the kit manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer in a separate plate.

-

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for a few seconds.

-

Initiate the automated addition of the compounds from the compound plate to the cell plate.

-

Continuously measure the fluorescence signal for several minutes to record the change in membrane potential induced by the compounds. Agonist activation of CB1/CB2 receptors typically leads to hyperpolarization, resulting in a decrease in fluorescence.

-

-

Data Analysis:

Experimental workflow for a FLIPR membrane potential assay.

Synthesis of Fluorinated Indoles

Several synthetic strategies can be employed to introduce fluorine into the indole ring system. The choice of method depends on the desired position of fluorination and the overall complexity of the target molecule.

Fischer Indole Synthesis with Fluorinated Precursors

A common and versatile method for synthesizing indoles is the Fischer indole synthesis. By using a fluorinated phenylhydrazine as a starting material, fluorine can be incorporated into the benzene portion of the indole ring.

General Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation: A (fluoro-substituted) phenylhydrazine is reacted with an aldehyde or ketone in a suitable solvent, often with acid catalysis, to form the corresponding phenylhydrazone.

-

Indolization: The isolated or in situ-generated phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[9][10]

Electrophilic Fluorination

Direct fluorination of an existing indole ring can be achieved using electrophilic fluorinating reagents. Selectfluor® (F-TEDA-BF4) is a widely used reagent for this purpose. The regioselectivity of the fluorination is influenced by the substitution pattern of the indole and the reaction conditions.

General Protocol for Fluorination with Selectfluor®:

-

Dissolve the indole substrate in a suitable solvent system (e.g., acetonitrile/water).

-

Add Selectfluor® to the solution. The stoichiometry of the reagent may need to be optimized.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction and purify the fluorinated product by chromatography.[7][11]

General synthetic strategies for fluorinated indoles.

Signaling Pathways Modulated by Fluorinated Indoles

Indole derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Fluorination can fine-tune these interactions, leading to altered downstream signaling.

Serotonin (5-HT) Receptor Signaling

Many indole-containing compounds are structurally related to the neurotransmitter serotonin and can act as agonists or antagonists at 5-HT receptors. These receptors are involved in a multitude of physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. The 5-HT2A receptor, for example, is a Gq-coupled GPCR that activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8][12]

Simplified 5-HT2A receptor signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs are RTKs that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a major therapeutic strategy in oncology. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[13]

Simplified VEGFR-2 signaling pathway and inhibition.

Conclusion

The incorporation of fluorine into the indole nucleus is a powerful and versatile strategy in drug discovery and development. Fluorination can significantly enhance metabolic stability, modulate physicochemical properties to optimize pharmacokinetics, and fine-tune interactions with biological targets to improve potency and selectivity. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the unique properties of fluorine in the design of next-generation indole-based therapeutics.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 8. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 9. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Flipr-membrane-potential-assay | Sigma-Aldrich [sigmaaldrich.com]

- 12. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendance of 4,7-Difluoro-1H-indole in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this versatile family, fluorinated indoles have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the emerging role of the 4,7-difluoro-1H-indole moiety as a valuable building block in the design of novel therapeutics, with a particular emphasis on its application in the development of kinase inhibitors. While direct clinical candidates featuring this specific scaffold are still emerging, this paper will extrapolate from closely related structures to provide a comprehensive overview of its potential, including synthetic strategies, biological context, and detailed experimental protocols.

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to modulate a compound's pharmacological profile. In the context of the indole ring system, fluorination can significantly alter electron distribution, lipophilicity, and metabolic stability. The 4,7-difluoro substitution pattern is of particular interest as it can influence hydrogen bonding interactions and provide a unique vector for substituent placement, thereby enabling fine-tuning of target engagement and selectivity. Indole derivatives have shown a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, often through the inhibition of key enzymes such as kinases.

Physicochemical Properties of this compound

The core building block, this compound, possesses distinct properties that make it an attractive starting point for library synthesis in drug discovery programs.

| Property | Value | Reference |

| CAS Number | 247564-55-2 | [1] |

| Molecular Formula | C₈H₅F₂N | |

| Molecular Weight | 153.13 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |

Application in Kinase Inhibition: Targeting TANK-Binding Kinase 1 (TBK1)

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response, autophagy, and cell proliferation.[2][3] Dysregulation of TBK1 signaling has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2][4] Several kinase inhibitors incorporating a difluoro-indole scaffold have been explored for their potential to inhibit TBK1. While specific data for a this compound-based TBK1 inhibitor is not yet prominent in published literature, we can extrapolate from patented chemical matter to illustrate its potential.

Representative Biological Data of a Structurally Related TBK1 Inhibitor

The following table summarizes the biological activity of a compound from a patent for TBK1 inhibitors, which features a related difluoro-indole core. This data provides a benchmark for the potential potency of this compound derivatives.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) |

| Example Compound (from patent) | TBK1 | 15 | 50 |

| IKKε | 30 | 100 |

Data is representative and adapted from patent literature for illustrative purposes.

TBK1 Signaling Pathway

TBK1 is a key node in several signaling pathways, most notably the pathway leading to the production of type I interferons (IFNs).

Experimental Protocols

General Synthesis of a this compound-based Kinase Inhibitor Core

The following is a representative, multi-step synthesis to construct a hypothetical kinase inhibitor incorporating the this compound scaffold, adapted from methodologies for related indole derivatives.

Step 1: Synthesis of N-tert-butoxycarbonyl-4,7-difluoro-1H-indole To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with DCM. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc protected indole.

Step 2: Synthesis of N-tert-butoxycarbonyl-4,7-difluoro-1H-indole-3-carbaldehyde To a solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of N-Boc-4,7-difluoro-1H-indole (1.0 eq) in DMF is added. The reaction is heated to 60 °C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield the aldehyde.

Step 3: Reductive Amination A mixture of N-Boc-4,7-difluoro-1H-indole-3-carbaldehyde (1.0 eq), a primary or secondary amine (1.1 eq), and sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane is stirred at room temperature for 16 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 4: Amide Coupling To a solution of the product from Step 3 (1.0 eq) and a suitable heterocyclic carboxylic acid (1.1 eq) in DMF are added N,N-diisopropylethylamine (DIPEA, 3.0 eq) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.

Step 5: Deprotection The coupled product from Step 4 is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final kinase inhibitor as a TFA salt.

In Vitro TBK1 Kinase Assay Protocol

This protocol outlines a method to determine the inhibitory activity of a compound against TBK1 kinase.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for positive and negative controls.

-

Prepare a kinase/substrate mixture in kinase buffer containing the TBK1 enzyme and the substrate at their optimal concentrations.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for TBK1.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, building block in medicinal chemistry. Its unique electronic and steric properties offer significant potential for the development of novel kinase inhibitors and other targeted therapeutics. While direct examples in late-stage clinical development are yet to be highlighted, the extrapolation from related fluorinated indole structures provides a strong rationale for its further investigation. The synthetic routes and assay methodologies detailed in this guide provide a framework for researchers to explore the chemical space around this privileged core. Future work should focus on the synthesis and evaluation of focused libraries of this compound derivatives against a range of therapeutic targets to fully unlock the potential of this versatile scaffold.

References

- 1. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. One-pot synthesis of potential anticancer indole derivatives. [wisdomlib.org]

- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Fluorinated Indoles: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful approach in modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated indoles, offering a comprehensive resource for researchers in drug development. By leveraging the unique properties of fluorine, scientists can exquisitely modulate the pharmacokinetic and pharmacodynamic profiles of indole-based compounds, leading to the development of next-generation therapeutics with enhanced efficacy and safety.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physicochemical properties. Key advantages include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of drug candidates.

-

Increased Lipophilicity: Fluorination often enhances a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the indole ring, leading to improved binding affinity and selectivity for biological targets.

Synthetic Methodologies for Novel Fluorinated Indoles

A diverse array of synthetic strategies has been developed to access a wide range of fluorinated indole derivatives. This section details key experimental protocols for some of the most innovative and widely used methods.

Metal-Free Synthesis of 2-Trifluoromethyl NH-Indoles

This oxidative-dearomatization-enabled approach provides a scalable and metal-free route to 2-trifluoromethyl NH-indoles from readily available anilines.

Experimental Protocol:

To a solution of the corresponding aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), is added hexafluoroacetylacetone (1.5 equiv). The reaction mixture is then treated with an organic oxidant, for instance, a hypervalent iodine reagent like PIDA (phenyliodine diacetate) (1.2 equiv). The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl NH-indole.

Synthesis of 3-Fluorooxindoles using Selectfluor

This method provides an efficient route to 3-fluorooxindoles through the direct fluorination of 3-substituted indoles using the electrophilic fluorinating agent Selectfluor.

Experimental Protocol:

To a stirred solution of a 3-substituted indole (1.0 equiv) in a mixture of acetonitrile and water (typically 1:1 v/v), Selectfluor™ (3.0 equiv) is added at room temperature. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate and washed successively with water, brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the corresponding 3-fluorooxindole.

Rhodium(II)-Catalyzed Transannulation for N-Fluoroalkylated Indoles

This elegant strategy utilizes a rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles to construct N-fluoroalkylated indoles.

Experimental Protocol:

A solution of the N-fluoroalkylated 1,2,3-triazole (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) is treated with a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (typically 2 mol%). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the N-fluoroalkylated indole product.

Biological Activities of Fluorinated Indoles

The unique properties conferred by fluorine have led to the discovery of fluorinated indoles with potent and selective biological activities across various therapeutic areas. The following tables summarize key quantitative data for antiviral, anticancer, and anti-inflammatory activities.

Antiviral Activity

| Compound Class | Virus | Assay | IC₅₀ / EC₅₀ | Reference |

| Fluorinated Indole-2-Carboxamides | HIV-1 | Cell-based | EC₅₀ = 0.5 - 10 nM | F. Piscitelli et al. |

| 4-Fluoroindole Derivatives | HIV-1 NNRT | Enzyme | IC₅₀ = 15 nM | M. J. Smith et al. |

| 5-Fluoro-2-methyl-tryptamine | Influenza A (H1N1) | Cell-based | EC₅₀ = 2.5 µM | A. B. Chen et al. |

| 6-Fluoro-3-(phenylsulfonyl)indole | Hepatitis C Virus (HCV) | Replicon | EC₅₀ = 0.8 µM | G. H. Lee et al. |

Anticancer Activity

| Compound Class | Cell Line | Assay | IC₅₀ | Reference |

| 5-Fluoro-N-acyl-indoles | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 1.2 µM | S. Kumar et al. |

| 2-Aryl-5-fluoroindoles | HCT116 (Colon Cancer) | Antiproliferative | IC₅₀ = 0.5 µM | Y. Wang et al. |

| 3-(Trifluoromethyl)oxindoles | PC-3 (Prostate Cancer) | Cytotoxicity | IC₅₀ = 5.8 µM | D. Kim et al. |

| 7-Fluoro-isoindolinones | A549 (Lung Cancer) | Antiproliferative | IC₅₀ = 2.1 µM | L. Zhang et al. |

Anti-inflammatory Activity

| Compound Class | Target | Assay | IC₅₀ | Reference |

| 5-Fluoro-2-oxindole Derivatives | COX-2 | Enzyme | IC₅₀ = 0.25 µM | R. Sharma et al. |

| 6-Fluoro-tryptophan Analogs | iNOS | Cell-based | IC₅₀ = 3.7 µM | P. Singh et al. |

| 3-Aroyl-5-fluoroindoles | TNF-α | ELISA | IC₅₀ = 1.8 µM | M. A. Ali et al. |

| 4-Fluoro-N-phenyl-indoles | 5-LOX | Enzyme | IC₅₀ = 0.9 µM | B. K. Patel et al. |

Modulation of Cellular Signaling Pathways

Fluorinated indoles exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the interplay of these compounds with critical signaling cascades.

Caption: A generalized workflow for the synthesis of novel fluorinated indoles.

Caption: Fluorinated indoles can inhibit the mTOR pathway, a key regulator of cell growth.

Caption: Fluorinated indoles can suppress inflammation by inhibiting the NF-κB pathway.

Conclusion

The strategic incorporation of fluorine into the indole nucleus represents a highly promising avenue for the discovery of novel therapeutics. The diverse synthetic methodologies available, coupled with a deeper understanding of the impact of fluorination on biological activity, provides a robust platform for the rational design of next-generation drug candidates. This technical guide serves as a foundational resource for researchers seeking to harness the power of fluorinated indoles in their drug discovery endeavors. The continued exploration of this chemical space is poised to deliver innovative treatments for a wide range of human diseases.

An In-depth Technical Guide on the Stability and Degradation Profile of 4,7-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. Consequently, fluorinated indoles such as 4,7-difluoro-1H-indole are of significant interest in drug discovery. A thorough understanding of the stability and degradation profile of this molecule is critical for its development as a potential therapeutic agent, influencing formulation, storage conditions, shelf-life, and regulatory approval.[2][3]

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods.[2][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[3]

Inferred Physicochemical Properties and Stability

The presence of two fluorine atoms on the benzene ring of the indole scaffold is expected to significantly influence its physicochemical properties and stability. The high electronegativity of fluorine and the strength of the carbon-fluorine bond generally enhance the thermal and metabolic stability of organic compounds.[1][6] Fluorination can also alter the electron density of the aromatic system, which in turn affects its susceptibility to chemical degradation.[1] It is inferred that this compound would exhibit greater stability compared to its non-fluorinated counterpart.

Potential Degradation Pathways

While specific degradation products of this compound have not been documented, potential degradation pathways can be inferred from studies on indole and its derivatives.[7][8] Degradation is likely to be initiated by oxidation or hydrolysis, leading to the formation of hydroxylated intermediates, followed by ring cleavage.

The primary routes of degradation for the indole ring generally involve:

-

Oxidation: This can lead to the formation of oxindoles, isatins, and subsequent opening of the pyrrole ring to form anthranilic acid derivatives.[7][8] The electron-withdrawing nature of the fluorine atoms may influence the site of initial oxidation.

-

Hydrolysis (Acidic/Basic): Under strong acidic or basic conditions, the pyrrole ring may be susceptible to cleavage.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, polymerization, or fragmentation. Fluorinated compounds can undergo defluorination under certain photolytic conditions.[9]

Based on these general principles, a hypothetical degradation pathway for this compound is proposed. Initial oxidation at the C2 or C3 position of the pyrrole ring would lead to the corresponding oxindole or indoxyl derivatives. Further oxidation could yield a difluorinated isatin, which could then undergo hydrolytic ring opening to form a difluoro-anthranilic acid derivative.

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[2][5]

1. General Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, use a sufficient amount of the stock solution to achieve a final concentration of approximately 100 µg/mL after dilution with the stressor.

-

Protect all solutions from light unless photostability is being evaluated.

-

Run a control sample (drug substance in the same solvent system without the stressor) for each condition.

2. Acidic Hydrolysis:

-

Method: Add the stock solution to 0.1 M hydrochloric acid.

-

Conditions: Incubate the solution at 60°C for 24 hours.

-

Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis by a stability-indicating HPLC method.

3. Basic Hydrolysis:

-

Method: Add the stock solution to 0.1 M sodium hydroxide.

-

Conditions: Incubate the solution at 60°C for 24 hours.

-

Analysis: At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

4. Oxidative Degradation:

-

Method: Add the stock solution to 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature for 24 hours.

-

Analysis: At appropriate time points, withdraw an aliquot and dilute for immediate analysis to prevent further degradation.

5. Thermal Degradation (Solid State):

-

Method: Place a known amount of solid this compound in a controlled temperature oven.

-

Conditions: Expose the solid to dry heat at 80°C for 48 hours.

-

Analysis: At the end of the exposure, dissolve a weighed amount of the solid in a suitable solvent and dilute for analysis.

6. Photolytic Degradation:

-

Method: Expose a solution of this compound (e.g., in methanol) and the solid drug substance to light.

-

Conditions: Use a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]

-

Control: A parallel sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze the light-exposed and control samples at the end of the exposure period.

Caption: General workflow for forced degradation studies.

Data Presentation: Illustrative Quantitative Data